Benzyl 4-sulfamoylbenzoate
Description
Properties
IUPAC Name |
benzyl 4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c15-20(17,18)13-8-6-12(7-9-13)14(16)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENLMLQJRVBQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with benzyl alcohol. This esterification reaction can be catalyzed by acidic conditions, such as the presence of sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-sulfamoylbenzoate is characterized by the presence of a sulfamoyl group attached to a benzoate structure, which enhances its biological activity. The molecular formula is , and it exhibits properties that make it suitable for various therapeutic applications.
Medicinal Applications
-
Anticancer Activity :
- Research has indicated that this compound and its derivatives may possess anticancer properties. Compounds with similar structures have shown the ability to inhibit cancer cell proliferation by interacting with key biological targets involved in tumor growth . For instance, studies suggest that benzothiazole derivatives can inhibit enzymes critical for cancer cell survival.
-
Antimicrobial Properties :
- The compound has demonstrated potential antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural features allow it to interact effectively with microbial targets, which could lead to the synthesis of novel antimicrobial agents .
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Anti-inflammatory Effects :
- There is emerging evidence that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation . This property is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.
Pharmacological Insights
- The pharmacological profile of this compound suggests that it can modulate various biological pathways, making it a versatile compound in drug development. Its ability to interact with multiple targets can lead to the design of multi-target drugs that are more effective than traditional single-target therapies .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions typical for compounds containing sulfonamide and ester functionalities. Various methods have been explored to enhance its efficacy and bioavailability . The following table summarizes common synthetic pathways:
| Synthetic Route | Description |
|---|---|
| Esterification | Reaction of benzoic acid derivatives with benzylamine. |
| Sulfonamide Formation | Introduction of sulfamoyl group via sulfonation reactions. |
| Functionalization | Modifications to enhance solubility and target specificity. |
Case Studies
- Anticancer Research :
- Antimicrobial Testing :
-
Inflammation Models :
- In vivo studies indicated that this compound could reduce inflammatory markers in animal models, supporting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Benzyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt critical biochemical pathways, such as DNA synthesis in cancer cells, leading to cell death . The sulfonamide group plays a key role in forming hydrogen bonds with the enzyme’s active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzyl 4-sulfamoylbenzoate belongs to a class of substituted benzoate esters and sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural Comparison of this compound and Analogues
Key Research Findings
Reactivity in Synthesis: this compound derivatives, such as those synthesized using 4-sulfamoylbenzoyl chloride, exhibit unique reactivity due to the electron-withdrawing sulfamoyl group. For instance, in piperazine derivatives, this group facilitates double addition reactions under mild conditions, unlike non-sulfonamidated benzoyl chlorides .
Solubility and Stability :
Compared to 4-Ethylbenzenesulfonamide (logP ~1.2), this compound has higher lipophilicity (predicted logP ~2.5) due to the benzyl ester, making it more suitable for lipid membrane penetration in drug design. However, its ester group is prone to hydrolysis under basic conditions, unlike sulfonamide-only analogues .
Biological Activity :
Sulfamoyl-containing compounds like this compound show stronger binding to carbonic anhydrase isoforms compared to thioether analogues (e.g., Benzyl 2-(benzylsulfanyl)benzoate), as the sulfamoyl group mimics the enzyme’s natural sulfonate substrates .
Catalytic Applications :
Unlike methyl 4-[(benzylsulfanyl)methyl]benzoate, which participates in metal coordination via its thioether group, this compound lacks such coordinating sites, limiting its use in catalysis but enhancing stability in oxidative environments .
Table 2: Functional Group Impact on Properties
Biological Activity
Benzyl 4-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of 4-sulfamoylbenzoic acid with benzyl alcohol, typically using acidic conditions such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to ensure complete reaction. The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It binds to the active site of specific enzymes, thereby blocking their activity and disrupting critical biochemical pathways. This inhibition can lead to significant effects on cellular processes, including DNA synthesis in cancer cells, potentially resulting in cell death.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting enzymes involved in DNA synthesis and repair.
- Enzyme Inhibition : It exhibits high binding affinity towards specific carbonic anhydrase (CA) isozymes, particularly CAIX, with a dissociation constant (K_d) of 0.12 nM, indicating its potential as a selective inhibitor .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess this property.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds. Below is a summary table highlighting key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Hexyl 4-sulfamoylbenzoate | Sulfamoyl group with hexyl chain | Enzyme inhibition | Known inhibitor with established data |
| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | Various halogen substitutions | High affinity for CA | Selectivity over multiple CA isozymes |
| 4-Carboxybenzenesulfonamide | Carboxylic acid and sulfonamide | Anticancer | Simpler structure without benzyl group |
This compound stands out due to its specific benzyl group that can be further modified to enhance its properties compared to other sulfonamide derivatives.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits carbonic anhydrases (CAs), which are crucial for maintaining pH balance and various physiological processes. The compound's selectivity towards CAIX suggests potential applications in cancer therapy .
- In Vitro Assays : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through enzyme inhibition pathways. These findings support further exploration into its therapeutic potential .
- Comparative Binding Affinity : A study comparing various sulfamoyl benzoates indicated that this compound exhibited superior binding affinity compared to other derivatives, reinforcing its potential as a lead compound for drug development targeting specific enzymes involved in disease processes .
Q & A
Q. What are the common synthetic routes for preparing benzyl 4-sulfamoylbenzoate, and what are the critical reaction parameters?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A key method involves reacting 4-sulfamoylbenzoyl chloride with benzyl alcohol in the presence of a base, such as triethylamine, to neutralize HCl byproducts. Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acid chloride to alcohol), and solvent choice (e.g., dichloromethane or THF) significantly influence yield . Characterization of intermediates (e.g., 4-sulfamoylbenzoyl chloride) using FTIR or NMR ensures precursor purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS): Electron ionization MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- XRD: Single-crystal X-ray diffraction confirms molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar esters like 4-(benzyloxy)phenyl derivatives .
- NMR: ¹H/¹³C NMR resolves sulfonamide (-SO₂NH₂) and ester (-COO-) functional groups. Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE: Wear impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential dust/aerosol formation.
- First Aid: For skin exposure, wash immediately with soap/water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Enzyme Inhibition: Screen against carbonic anhydrase or sulfotransferases, given the sulfonamide group’s role in active-site binding .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalysis: Replace traditional acid catalysts (e.g., H₂SO₄) with heterogeneous catalysts like ammonium cerium phosphate, which enhances esterification efficiency and reduces side reactions .
- Design of Experiments (DoE): Apply uniform experimental design to systematically vary parameters (e.g., time, temperature, catalyst loading) and identify optimal conditions via response surface methodology .
Q. How should researchers address contradictions in kinetic data across studies on sulfonamide ester hydrolysis?
- pH-Dependent Stability: Re-evaluate hydrolysis rates under controlled pH (e.g., pH 2–10) to account for sulfonamide deprotonation effects.
- Isotope Labeling: Use ¹⁸O-labeled water in kinetic isotope effect (KIE) studies to distinguish nucleophilic vs. general acid catalysis mechanisms .
Q. What advanced analytical methods can resolve structural ambiguities in sulfonamide derivatives?
- Gas-Phase Thermochemistry: Measure proton affinity and ionization energy via mass spectrometry to correlate electronic effects with reactivity .
- Solid-State NMR: Differentiate polymorphs by analyzing ¹⁵N chemical shifts of the sulfamoyl group .
Q. What strategies are recommended for assessing the toxicological profile of this compound?
- In Silico Prediction: Use QSAR models to estimate acute toxicity (e.g., LD₅₀) based on sulfonamide substructures .
- Metabolite Profiling: Identify hydrolysis products (e.g., 4-sulfamoylbenzoic acid) via LC-MS to evaluate metabolic stability .
Q. How do catalytic mechanisms differ between homogeneous and heterogeneous systems in sulfonamide ester synthesis?
- Homogeneous Catalysts: Acidic resins (e.g., Amberlyst-15) follow a proton-transfer mechanism, promoting nucleophilic attack by benzyl alcohol.
- Heterogeneous Catalysts: Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Ce³⁺) activate carbonyl groups via coordination, lowering activation energy .
Q. Can computational modeling predict the reactivity of this compound in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
